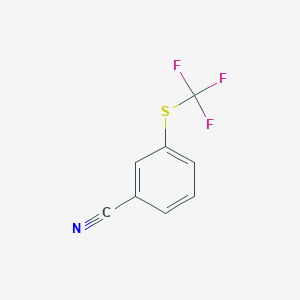

3-(Trifluoromethylthio)benzonitrile

Description

Significance of Organofluorine Compounds in Contemporary Chemical Synthesis

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have a profound impact on numerous industries. numberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com This is largely due to fluorine's high electronegativity, which creates a strong and stable carbon-fluorine bond. numberanalytics.com

The applications of organofluorine chemistry are widespread. In the pharmaceutical sector, it is estimated that approximately 20% of all drugs contain fluorine. chinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.comwikipedia.org In agriculture, over half of all agrochemicals incorporate carbon-fluorine bonds to enhance their efficacy and stability. wikipedia.org The unique properties of these compounds also lend themselves to the creation of advanced materials with specialized functions. numberanalytics.com

Strategic Importance of Trifluoromethylthio Groups (SCF3) in Molecular Design

The trifluoromethylthio (SCF3) group is a highly valued substituent in molecular design due to the distinct advantages it confers upon a parent molecule. researchgate.net One of its most significant contributions is its ability to increase lipophilicity, which can enhance a drug molecule's capacity to cross cell membranes. researchgate.net This improved transport can lead to better pharmacokinetic properties and potentially lower required dosages. researchgate.net

Furthermore, the SCF3 group is strongly electron-withdrawing, which can protect a molecule from oxidative metabolism in the body, thereby increasing its metabolic stability. researchgate.netmdpi.com This enhanced stability is a crucial factor in the development of effective and long-lasting therapeutic agents. The trifluoromethyl group is also larger than a methyl group and is frequently used to fine-tune the steric and electronic properties of a compound. wikipedia.orgmdpi.com

Overview of 3-(Trifluoromethylthio)benzonitrile as a Representative Fluorinated Aromatic Nitrile Precursor

This compound stands as a key example of a fluorinated aromatic nitrile, a class of compounds that serve as versatile building blocks in organic synthesis. google.com Aromatic nitriles, in general, are important precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both the trifluoromethylthio and nitrile groups on the benzene (B151609) ring makes this compound a particularly useful intermediate for creating more complex molecules with desirable properties for applications in medicinal chemistry and materials science.

The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, providing a gateway to a wide range of chemical transformations. The trifluoromethylthio group, as previously discussed, imparts beneficial properties related to lipophilicity and metabolic stability. The strategic placement of these groups at the 3-position of the benzonitrile (B105546) scaffold allows for further functionalization at other positions on the aromatic ring, enabling the synthesis of a diverse library of novel compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4F3NS |

| Molecular Weight | 203.19 g/mol |

| Boiling Point | 75-78 °C at 2 mmHg |

| Density | 1.412 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIUZJBOSHGHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380685 | |

| Record name | 3-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660-44-6 | |

| Record name | 3-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Trifluoromethyl)sulphanyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Trifluoromethylthiolation Reactions Relevant to 3 Trifluoromethylthio Benzonitrile Synthesis

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of aryl-SCF3 compounds, including 3-(Trifluoromethylthio)benzonitrile, often proceeds through transition metal-catalyzed cross-coupling reactions. Nickel-based systems have emerged as powerful catalysts for these transformations. Mechanistic studies, combining experimental and computational methods, have revealed that these reactions can operate through different catalytic cycles, primarily revolving around Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pathways. The operative pathway is highly dependent on the nature of the ligands, reactants, and additives. acs.orgacs.org

For instance, in the nickel-catalyzed trifluoromethylthiolation of aryl halides, the choice between a phosphine-based ligand like dppf and a nitrogen-based ligand like dmbpy can fundamentally alter the catalytic cycle. acs.org While a Ni(0)/Ni(II) cycle is often proposed, evidence suggests that Ni(I) species can be either a key catalytic intermediate or an off-cycle deactivation product, depending on the ligand environment. acs.orgacs.org

The direct observation and characterization of catalytic intermediates are paramount to substantiating any proposed mechanism. In the context of nickel-catalyzed trifluoromethylthiolation, several key nickel species have been prepared, isolated, and characterized, often by X-ray crystallography. acs.org

Studies have successfully identified monomeric tricoordinate Ni(I) complexes, such as [(dppf)Ni(I)-Cl], and established their role in the catalytic system. acs.org While this particular complex was identified as an off-cycle deactivation product in the trifluoromethylthiolation of aryl chlorides using a dppf ligand, its characterization provided critical insight into catalyst stability. acs.org In contrast, with nitrogen-based ligands like 4,4′-dimethoxybipyridine (dmbpy), corresponding Ni(I) species are considered competent catalysts that proceed through a productive Ni(I)/Ni(III) cycle. acs.org The formation of phosphine-derived Ni(I) complexes, such as (dppf)Ni(I)-Br and (dppf)Ni(I)-I, has been shown to occur via a comproportionation mechanism between a Ni(II) precursor and a Ni(0) species. acs.org

Table 1: Comparison of Proposed Nickel Catalytic Cycles

| Catalytic Cycle | Key Oxidation States | Typical Ligand Type | Role of Ni(I) Species | Supporting Evidence |

|---|---|---|---|---|

| Ni(0)/Ni(II) | 0, +2 | Phosphine (B1218219) (e.g., dppf) | Off-cycle deactivation product | Isolation and X-ray characterization of [(dppf)Ni(I)-Cl] which showed low catalytic competence. acs.org |

| Ni(I)/Ni(III) | +1, +3 | Nitrogen (e.g., dmbpy) | Productive catalytic intermediate | Computational studies show this pathway avoids unproductive β-F elimination and is more reactive than the Ni(0) counterpart. acs.org |

Trifluoromethylthiolation reactions can also proceed via pathways involving radical intermediates. thieme-connect.de The generation of the trifluoromethylthio radical (•SCF3) is a key step in such mechanisms. thieme-connect.desemanticscholar.org This radical can be produced from various precursors under thermal, photochemical, or redox conditions. thieme-connect.desemanticscholar.org Once formed, the •SCF3 radical can add to aromatic systems, often in a process involving radical propagation steps. However, in many transition-metal-catalyzed systems, a purely radical mechanism is not always operative. For example, in certain palladium-catalyzed C-H trifluoromethylthiolations, radical trapping experiments have been used to rule out a free radical pathway, suggesting that the C-SCF3 bond formation occurs through organometallic intermediates within the catalyst's coordination sphere. cas.cn The potential for a single-electron transfer (SET) process to generate radical intermediates from a metal center is a key consideration in distinguishing between purely ionic and radical-based organometallic pathways.

Influence of Reagent Structure and Catalytic Components

The efficiency, selectivity, and mechanistic pathway of trifluoromethylthiolation reactions are profoundly influenced by the structure of the reagents and the specific components of the catalytic system, including ligands and additives.

The choice of ligand is arguably one of the most critical factors in designing a successful nickel-catalyzed cross-coupling reaction. illinois.edu The ligand's electronic and steric properties dictate the catalyst's reactivity, stability, and the dominant catalytic pathway. acs.orgillinois.edu

P-based vs. N-based Ligands: There are fundamental reactivity differences between nickel catalysts bearing phosphorus-based ligands (e.g., phosphines) and nitrogen-based ligands (e.g., bipyridines). acs.org For the trifluoromethylthiolation of aryl halides, N-derived ligands like dmbpy can promote an efficient Ni(I)/Ni(III) cycle, whereas P-derived ligands like dppf may favor a Ni(0)/Ni(II) pathway where the corresponding Ni(I) species is an off-cycle sink. acs.orgacs.org

Ligand Bite Angle: For bidentate phosphine ligands, the "bite angle" is a crucial parameter. Only ligands with wide bite angles, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), have proven effective in the trifluoromethylthiolation of challenging substrates like aryl chlorides. acs.org These bulky ligands promote the formation of a more reactive catalyst resting state, [(P–P)Ni(cod)], which contains a labile auxiliary ligand (cod). In contrast, ligands with smaller bite angles tend to form the more stable and less reactive Ni(P–P)2 complex, which requires a high-energy dissociation step to enter the catalytic cycle. acs.org

Table 2: Influence of Ligand Properties on Ni-Catalyzed Trifluoromethylthiolation

| Ligand | Type | Key Property | Effect on Catalysis | Reference |

|---|---|---|---|---|

| dppf | Bidentate Phosphine | Wide Bite Angle | Favors reactive [(P-P)Ni(cod)] resting state; effective for aryl chlorides. Can lead to Ni(I) off-cycle species. | acs.org |

| dmbpy | Bidentate Nitrogen | Strong π-acceptor | Promotes a productive Ni(I)/Ni(III) catalytic cycle. | acs.org |

| Generic Ligand | Bidentate Phosphine | Small Bite Angle | Forms unreactive Ni(P-P)₂ resting state, inhibiting catalysis. | acs.org |

Spectroscopic and Computational Approaches to Mechanistic Understanding

The elucidation of reaction mechanisms for the synthesis of complex molecules like this compound relies heavily on a synergistic combination of advanced spectroscopic techniques and powerful computational modeling. Spectroscopic methods provide real-time and post-facto snapshots of the chemical species present during a reaction, offering empirical evidence of intermediates and kinetic profiles. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), complements this by mapping out the potential energy landscapes of proposed reaction pathways, allowing for a theoretical validation of mechanistic hypotheses. nih.govnih.gov

Spectroscopic Approaches

Direct observation of transient species and the tracking of reactant and product concentrations over time are crucial for piecing together a reaction mechanism. Several key spectroscopic and analytical techniques are employed in the study of trifluoromethylthiolation reactions.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This non-invasive technique is invaluable for monitoring the progress of a reaction in real-time. youtube.com By inserting an FTIR probe directly into the reaction vessel, chemists can track the disappearance of reactant vibrational bands and the appearance of product bands. youtube.com For the synthesis of this compound from an aryl precursor, one could monitor the disappearance of a C-H or C-Halogen bond vibration and the emergence of vibrations associated with the C-S and C-F bonds of the trifluoromethylthio group. rsc.org This provides continuous kinetic data, which is essential for understanding reaction rates, identifying potential bottlenecks, and detecting the buildup of any intermediate species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for post-reaction analysis and can also be used for kinetic studies.

¹⁹F NMR: Given the fluorine-rich nature of the trifluoromethylthio group, ¹⁹F NMR is exceptionally useful. It allows for the precise quantification of fluorine-containing starting materials, intermediates, and the final product, often with high sensitivity and a clean baseline. nih.govacs.org Yields of trifluoromethylation and trifluoromethylthiolation reactions are frequently determined using ¹⁹F NMR with an internal standard. nih.gov

Cyclic Voltammetry (CV): For reactions involving metal catalysts or electrochemical steps, CV is a powerful tool for probing the redox behavior of the system. In studies of Ni-catalyzed trifluoromethylthiolation of aryl chlorides, for instance, CV has been used to demonstrate the feasibility of Ni(I)/Ni(III) catalytic cycles. nih.gov This provides evidence for proposed electron transfer steps within the mechanism, helping to distinguish between different potential catalytic pathways. nih.gov

The table below summarizes key spectroscopic data points that would be relevant in monitoring the synthesis of this compound.

| Technique | Species Monitored | Observation | Mechanistic Insight Provided |

| In Situ FTIR | Reactant (e.g., 3-iodobenzonitrile), Product | Decrease in reactant-specific peaks (e.g., C-I stretch), Increase in product peaks (C-S, C-F stretches). | Reaction kinetics, detection of stable intermediates, reaction endpoint. |

| ¹⁹F NMR | SCF₃-containing reagent, Product, Intermediates | Appearance of a singlet corresponding to the -SCF₃ group in the product, disappearance of the reagent signal. | Accurate yield determination, confirmation of SCF₃ group transfer. |

| Cyclic Voltammetry | Metal Catalyst (e.g., Ni or Cu complex) | Redox potentials corresponding to proposed catalytic states (e.g., Ni⁰/Niᴵ, Niᴵ/Niᴵᴵ, Niᴵᴵ/Niᴵᴵᴵ). | Feasibility of proposed electron transfer steps in the catalytic cycle. nih.gov |

Computational Approaches

Density Functional Theory (DFT) has become an indispensable tool for investigating complex organic reaction mechanisms at the molecular level. nih.govresearchgate.net It allows researchers to model reaction pathways that are difficult or impossible to observe experimentally.

Mapping Potential Energy Surfaces: DFT calculations are used to locate and determine the energies of reactants, products, transition states (TS), and intermediates. nih.govnih.gov By comparing the activation energies (the energy difference between reactants and the highest-energy transition state) of different proposed pathways, a kinetically preferred mechanism can be identified. For example, in a potential synthesis of this compound from 3-halobenzonitrile, DFT could be used to compare a radical pathway involving the •SCF₃ radical versus a concerted metal-mediated cross-coupling pathway. nih.govfu-berlin.de

Elucidating Transition State Structures: The geometry of a calculated transition state provides critical information about how bonds are formed and broken. For example, DFT studies on [3+2] cycloadditions involving benzonitrile (B105546) N-oxides have shown that the reactions proceed through asynchronous transition states. nih.gov Similar analysis of a trifluoromethylthiolation reaction could reveal whether the C-S bond forms in a single, concerted step or through a multi-step process involving distinct intermediates.

Rationalizing Reactivity and Selectivity: Computational models can explain observed experimental outcomes, such as regioselectivity. In the context of substituted benzonitriles, DFT can calculate the electron density at various positions on the aromatic ring, predicting the most likely site for electrophilic or radical attack and explaining why the trifluoromethylthio group adds at a specific position. mdpi.com

Below is a representative table illustrating how DFT calculations could be used to compare the energetic favorability of two hypothetical mechanistic pathways for the final C-S bond-forming step in the synthesis of this compound.

| Mechanistic Pathway | Key Transition State (TS) | Calculated Activation Energy (kcal/mol) | Conclusion from Data |

| Pathway A: Radical Addition | TS of •SCF₃ radical addition to the benzonitrile radical cation. | 15.2 | A moderate energy barrier, suggesting this pathway is plausible under radical conditions. |

| Pathway B: Reductive Elimination from Ni(III) | TS of C-S bond reductive elimination from a [Ar-Ni(III)-SCF₃] complex. | 11.5 | A lower activation barrier suggests this pathway would be kinetically preferred in a Ni-catalyzed system. nih.govnih.gov |

Note: The energy values are illustrative and represent typical outputs from DFT studies used for mechanistic comparison.

By integrating the real-world data from spectroscopy with the theoretical insights from computation, a comprehensive and well-supported picture of the reaction mechanism for forming this compound can be developed.

Applications in Advanced Organic Synthesis and Building Block Utility

3-(Trifluoromethylthio)benzonitrile as a Key Synthetic Building Block

The structure of this compound makes it an important intermediate for introducing the trifluoromethylthio-substituted benzonitrile (B105546) scaffold into larger molecules. This is valuable in medicinal chemistry and materials science. The trifluoromethylthio group is highly lipophilic and electron-withdrawing, properties that can improve a drug molecule's ability to cross cell membranes and increase its resistance to metabolic degradation.

Exploiting the Nitrile Group for Further Chemical Transformations

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. nbinno.comnbinno.com This versatility is a key reason why this compound is a valuable building block. The cyano group can be transformed into amines, carboxylic acids, amides, ketones, and various heterocyclic systems, providing numerous pathways for molecular elaboration. guidechem.comresearchgate.net

Derivatization and Functionalization of this compound

The functional groups present in this compound allow for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloadditions)

The nitrile group is highly susceptible to a range of transformations. chemistrysteps.com

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. chemistrysteps.comweebly.comchemguide.co.uk In the case of this compound, hydrolysis would produce 3-(Trifluoromethylthio)benzoic acid. The reaction typically proceeds through an intermediate amide. chemguide.co.ukchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. nbinno.comlibretexts.org Treatment of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield [3-(Trifluoromethylthio)phenyl]methanamine. libretexts.org This transformation is valuable for introducing a benzylic amine functionality. nbinno.com

Cycloadditions: Nitriles are known to participate in cycloaddition reactions to form heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to form tetrazoles. chalcogen.ronih.gov Reacting this compound with an azide source, such as sodium azide, would yield 5-[3-(Trifluoromethylthio)phenyl]tetrazole. chalcogen.ro Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. chalcogen.ro

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-, Heat | Carboxylic Acid |

| Reduction | LiAlH4, then H2O | Primary Amine |

| Cycloaddition | NaN3, NH4Cl | Tetrazole |

| Reaction with Grignard Reagents | R-MgBr, then H3O+ | Ketone |

Chemical Modifications of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group itself can be chemically modified, most commonly through oxidation. researchgate.net

Oxidation: The sulfur atom in the -SCF3 group can be oxidized to form the corresponding sulfoxide (-SOCF3) and sulfone (-SO2CF3) derivatives. researchgate.net These transformations can be achieved using various oxidizing agents. The resulting trifluoromethylsulfinyl and trifluoromethylsulfonyl groups are even more strongly electron-withdrawing than the trifluoromethylthio group, which can further modulate the electronic properties of the aromatic ring. researchgate.net

Regioselective Substitutions on the Benzonitrile Aromatic Ring

The existing substituents on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitution reactions.

Directing Effects: The nitrile group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing nature through both resonance and inductive effects. libretexts.orgaakash.ac.in The trifluoromethylthio group (-SCF3) is also strongly electron-withdrawing and is therefore a deactivating, meta-directing group. aakash.ac.inwikipedia.org

Regioselectivity: Since both the -CN and -SCF3 groups are at positions 1 and 3, they both direct incoming electrophiles to the 5-position. They also direct to the positions ortho to themselves, but the 5-position is the only one that is meta to both groups. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position. Nucleophilic aromatic substitution is also a possibility, particularly if a good leaving group is present on the ring, and is favored by the presence of strong electron-withdrawing groups. mdpi.comlibretexts.org

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CN (Nitrile) | 1 | Electron-withdrawing (Deactivating) | Meta |

| -SCF3 (Trifluoromethylthio) | 3 | Electron-withdrawing (Deactivating) | Meta |

Synthesis of Analogues for Medicinal Chemistry and Agrochemical Research

The chemical scaffold of this compound serves as a versatile building block in the synthesis of a diverse range of analogues for medicinal chemistry and agrochemical research. Its utility stems from the presence of three key functional regions: the nitrile group, the trifluoromethylthio moiety, and the aromatic ring. Each of these sites can be selectively modified to generate novel molecular architectures.

The trifluoromethylthio group, in particular, is of significant interest in the design of bioactive molecules. nbinno.com This functional group can enhance the lipophilicity and metabolic stability of the resulting compounds. nbinno.com

The synthetic utility of this compound is demonstrated through various chemical transformations that lead to the generation of a library of analogues. These reactions primarily involve modifications of the nitrile group and substitutions on the aromatic ring.

One of the most common transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt. chalcogen.ronih.gov This reaction transforms the linear nitrile functionality into a five-membered aromatic heterocycle, which can act as a bioisostere for a carboxylic acid group in medicinal chemistry.

Another key reaction involving the nitrile group is its conversion to an amidine. This can be accomplished through various methods, including the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with an amine. organic-chemistry.orgsemanticscholar.org Direct addition of amines to nitriles, sometimes facilitated by catalysts, can also yield amidines. mdpi.com Amidines are important functional groups in medicinal chemistry due to their basicity and ability to participate in hydrogen bonding.

Furthermore, the aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can modulate the properties of the resulting analogues. While specific examples detailing the direct functionalization of the this compound aromatic ring are not extensively documented in the provided search results, the principles of electrophilic and nucleophilic aromatic substitution on substituted benzonitriles are well-established in organic synthesis. For instance, related compounds like 4-chloro-3-(trifluoromethyl)benzonitrile readily undergo nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles. nbinno.com

The following table summarizes the types of analogues that can be synthesized from this compound and the corresponding synthetic transformations:

| Starting Material | Reaction Type | Resulting Functional Group/Core Structure | Potential Analogue Class |

| This compound | [2+3] Cycloaddition with Azide | Tetrazole | Tetrazole-containing aromatics |

| This compound | Pinner Reaction / Amine Addition | Amidine | Amidine-containing aromatics |

| This compound | Radical Cyclization (with appropriate precursors) | Thioflavones, Benzothiophenes | Heterocyclic compounds |

Detailed research has explored the synthesis of related structures, which can provide insights into the potential reactivity of this compound. For example, radical cyclization reactions have been successfully employed to synthesize 3-trifluoromethylthio-substituted thioflavones and benzothiophenes. rhhz.net These reactions typically involve the generation of a trifluoromethylthio radical which then participates in a cascade of reactions to form the heterocyclic products. rhhz.net While the starting materials in these examples are not this compound itself, they demonstrate the compatibility of the trifluoromethylthio group in complex cyclization reactions.

The synthesis of these diverse analogues allows for the systematic exploration of structure-activity relationships in medicinal and agrochemical research programs, without discussing the specific efficacy or safety of the synthesized compounds.

Computational Chemistry and Theoretical Studies Applied to Trifluoromethylthiolation

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate the mechanisms of complex organic reactions, including those involving the transfer of the SCF3 group.

DFT calculations are instrumental in determining the energetic landscape of a chemical reaction. By computing the energies of reactants, products, intermediates, and transition states, chemists can determine key thermodynamic and kinetic parameters.

Activation barriers (Ea) and reaction energies (ΔErxn) are critical for understanding reaction feasibility and rate. For trifluoromethylthiolation reactions, DFT methods like the M06-2X functional have been used to calculate the Y-SCF3 bond dissociation energies (BDEs) in various electrophilic SCF3-transfer reagents. acs.org This data is crucial for establishing a quantitative scale for the trifluoromethylthio radical donating ability (Tt•DA), which helps in selecting the appropriate reagent for a desired transformation. acs.org The calculation of these energy profiles reveals the most likely pathway a reaction will follow and allows for the prediction of how changes in substrate or reagent structure will affect the reaction outcome.

A representative table of calculated bond dissociation energies for various SCF3-transfer reagents is shown below, illustrating how computational methods can quantify reagent reactivity.

| Reagent (Y-SCF3) | Bond Dissociation Energy (kcal/mol) |

| N-Trifluoromethylthiophthalimide | 65.5 |

| N-Trifluoromethylthiosuccinimide | 68.2 |

| Trifluoromethylsulfenyl Chloride | 72.1 |

| Methyl trifluoromethyl sulfoxide | 55.4 |

| This table is illustrative and based on the concept of developing a radical donating ability scale through DFT calculations. Actual values can vary based on the computational method and basis set used. |

Identifying the structure of transient species like transition states and intermediates is fundamental to confirming a reaction mechanism. DFT calculations allow for the geometric optimization of these unstable structures, which are often too fleeting to be observed experimentally.

In the context of trifluoromethylthiolation, theoretical studies focus on locating the transition state for the SCF3 group transfer. For radical reactions, a key intermediate is the trifluoromethylthio radical (•SCF3). Computational studies have shown that single electron transfer to an electrophilic SCF3 reagent can substantially weaken the Y-SCF3 bond, facilitating the release of this radical intermediate. acs.org By analyzing the vibrational frequencies of a calculated stationary point, chemists can confirm whether it is a true intermediate (all real frequencies) or a transition state (one imaginary frequency), thereby mapping the complete reaction coordinate.

Molecular Orbital Analysis for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital analysis used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species are central to this analysis.

The energy and spatial distribution of the HOMO and LUMO of 3-(Trifluoromethylthio)benzonitrile and potential reaction partners can be calculated using DFT. nih.gov A small energy gap between the HOMO of a nucleophile and the LUMO of an electrophile indicates a favorable interaction and higher reactivity. nih.gov For this compound, the HOMO is typically associated with the electron-rich aromatic ring and the sulfur atom, while the LUMO is influenced by the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups. This analysis helps predict whether the compound will act as an electrophile or nucleophile and at which position (ortho, meta, or para) it is most likely to react. The intra- and inter-molecular charge transfer processes within a molecule can also be elucidated through this analysis. nih.gov

| Molecule/Fragment | Orbital | Energy (eV) - Conceptual | Role in Reaction |

| Nucleophile | HOMO | High | Electron Donor |

| Electrophile | LUMO | Low | Electron Acceptor |

| This compound | HOMO | - | Site of nucleophilic attack |

| This compound | LUMO | - | Site of electrophilic attack |

| This conceptual table illustrates the principles of FMO theory in predicting reactivity. |

In Silico Design of Novel Trifluoromethylthiolation Reagents and Catalytic Systems

Computational chemistry plays a proactive role in the development of new chemical technologies. In silico (computer-based) design allows for the evaluation of hypothetical molecules and catalytic systems before undertaking time-consuming and expensive laboratory synthesis.

The insights gained from DFT calculations on reaction mechanisms and reagent properties guide the rational design of new trifluoromethylthiolation reagents. acs.org For instance, by calculating the BDEs of a series of theoretical reagent structures, researchers can identify candidates with optimal reactivity and stability. acs.org This approach accelerates the discovery of practical and efficient reagents, such as those that can be generated in situ under mild conditions. nih.gov Furthermore, computational modeling is essential in developing novel catalytic systems, including metal-free organophotocatalytic methods, by predicting how a catalyst will interact with the substrate and reagent to facilitate C-C bond cleavage and subsequent trifluoromethylthiolation. nih.gov

Conformational Analysis and Electronic Structure of this compound

The three-dimensional shape (conformation) and electronic landscape of a molecule are intrinsically linked to its physical properties and chemical reactivity. Conformational analysis of this compound involves determining the preferred spatial arrangement of its substituent groups.

The rotation around the C-S bond and the orientation of the bulky and electronegative trifluoromethylthio group relative to the benzonitrile (B105546) ring are of key interest. Quantum chemical calculations are used to compute the potential energy surface as a function of dihedral angles, identifying the lowest energy (most stable) conformers. mdpi.com The introduction of fluorine-containing groups like -SCF3 can significantly alter the favored molecular conformation compared to non-fluorinated analogues. mdpi.com

The electronic structure is analyzed through methods like Molecular Electrostatic Potential (MEP) mapping. An MEP surface reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, negative potential is expected around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, while the sulfur atom and aromatic protons would exhibit varying degrees of positive or negative potential, influencing intermolecular interactions and directing the approach of other reactants. nih.gov

Future Research Directions and Emerging Trends in Trifluoromethylthiolation Chemistry

The introduction of the trifluoromethylthio (–SCF3) group into organic molecules is a significant strategy in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties it imparts, such as high lipophilicity and metabolic stability. researchgate.net While significant progress has been made in trifluoromethylthiolation chemistry, current research is focused on overcoming existing limitations and expanding the synthetic utility of these methods. This article explores the future directions and emerging trends in this dynamic field, focusing on sustainability, catalytic innovation, substrate diversification, and process automation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethylthio)benzonitrile, and what intermediates are critical in its preparation?

- The compound can be synthesized via nucleophilic substitution reactions where a trifluoromethylthio group is introduced to a benzonitrile precursor. Key intermediates often involve brominated aromatic precursors (e.g., 2-(bromomethyl)benzonitrile), which undergo functionalization using reagents like CuSCF₃ or AgSCF₃ under controlled conditions. Multi-step sequences, including Wittig reactions for styryl derivatives, may also be adapted for structural analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Fourier-transform infrared (FT-IR) spectroscopy identifies nitrile (C≡N) stretches (~2230 cm⁻¹) and C-SCF₃ vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent effects on aromatic protons and trifluoromethylthio groups. UV-Vis spectroscopy can probe electronic transitions influenced by the electron-withdrawing SCF₃ group .

Q. What safety protocols are essential when handling this compound?

- Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion. Work in a fume hood due to potential toxicity. Waste should be segregated and disposed via certified hazardous waste services. Stability under light, heat, or moisture must be monitored to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- DFT studies evaluate frontier molecular orbitals (FMOs) to assess electron affinity and nucleophilic/electrophilic sites. Fukui indices and natural bond orbital (NBO) analysis quantify charge distribution and substituent effects. These methods help predict reaction pathways, such as electrophilic aromatic substitution or radical interactions .

Q. What strategies resolve contradictions in experimental data, such as conflicting reaction yields or spectral assignments?

- Cross-validate analytical data (e.g., NMR with 2D-COSY or HSQC for ambiguous peaks). Reproduce reactions under varying conditions (temperature, catalyst loading) to identify optimal parameters. Compare computational predictions (e.g., IR/NMR chemical shifts) with experimental results to resolve discrepancies .

Q. How does the trifluoromethylthio group influence the compound’s potential in materials science or medicinal chemistry?

- The SCF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design. In materials, its electron-withdrawing nature may improve charge transport in OLEDs or photovoltaic devices. However, steric effects and synthetic accessibility require empirical optimization .

Q. What methodologies are recommended for studying binding interactions of this compound with biological targets?

- Spectrophotometric titration (e.g., with DPPH radicals) measures binding constants (K) and free energy (ΔG). Isothermal titration calorimetry (ITC) provides thermodynamic profiles. Molecular docking simulations predict binding modes to enzymes or receptors, validated by kinetic assays .

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.